Dota-peg5-C4-dbco

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

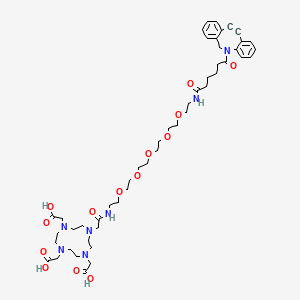

DOTA-PEG5-C6-DBCO is a PEG Linker.

Applications De Recherche Scientifique

Biomedical Device Surface Engineering :

- A study by Mou et al. (2022) reported a biomimetic surface engineering strategy using a bioclickable peptide mimic with dibenzylcyclooctyne (DBCO) and Dota chelated copper ions. This approach enhanced antimicrobial properties and nitric oxide generation on medical device surfaces, offering a solution for multi-component surface functionalization in biomedical applications.

Enhanced Imaging and Drug Delivery in Cancer Treatment :

- A study by Roxin et al. (2019) demonstrated the use of a DOTA-conjugated 18F-labeled radiotracer for improved tumor imaging via positron emission tomography (PET). The tracer showed high tumor uptake and significantly enhanced renal clearance, making it promising for cancer diagnosis and therapy.

Nanoparticle Development for Targeted Therapy :

- In a study by Yuan et al. (2019), element-tagged virus-like nanoparticles were developed using DBCO-PEG and DOTA for highly sensitive cell counting using inductively coupled plasma mass spectrometry. This method could enhance the detection and treatment of cancerous cells.

Synthesis and Application of Carbon Dots (C-dots) :

- Research by Peng et al. (2020) and Jaiswal et al. (2012) highlighted the synthesis of C-dots using polyethylene glycol (PEG) for bioimaging and biolabeling, indicating potential applications in medical imaging and nanomedicine.

Development of Contrast Agents for Magnetic Resonance Imaging (MRI) :

- A study by Diaferia et al. (2016) focused on the structural characterization of PEGylated tetra-phenylalanine fibers, which, when modified with DOTA, could serve as innovative contrast agents in MRI.

Surface Modification for Thrombosis and Infection Control :

- Research by Yu et al. (2020) utilized a surface modification strategy combining DOTA chelated copper ions and DBCO-modified antimicrobial peptide for medical devices, aiming to prevent thrombosis and infection.

PET Imaging and Radiotracer Development :

- A study by Shi et al. (2011) and Edem et al. (2020) explored the use of DOTA-conjugated peptides for PET imaging, showing potential for targeted cancer imaging and therapy.

Nanomedicine for Cancer Treatment :

- The work by Zhu et al. (2015) involved the use of gadolinium-loaded dendrimer nanocomplexes for MR imaging and chemotherapy, demonstrating the multifunctional potential of such nanocomplexes in cancer treatment.

Development of Targeted Radioligands :

- In Zhang et al.'s (2007) research, a novel bombesin analogue was developed for the diagnosis and radionuclide therapy of cancers, highlighting the versatility of DOTA in biomedical imaging.

Synthesis of Ultrafine Fluorescent Carbon Dots :

- Kumar et al. (2016) demonstrated the synthesis of highly fluorescent carbon dots using PEG for potential use in bioimaging and solar cell applications, expanding the scope of nanotechnology in medicine and renewable energy.

Propriétés

Formule moléculaire |

C49H71N7O14 |

|---|---|

Poids moléculaire |

982.14 |

Nom IUPAC |

2-[4-[2-[2-[2-[2-[2-[2-[2-[[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid |

InChI |

InChI=1S/C49H71N7O14/c57-44(11-5-6-12-46(59)56-35-42-9-2-1-7-40(42)13-14-41-8-3-4-10-43(41)56)50-15-25-66-27-29-68-31-33-70-34-32-69-30-28-67-26-16-51-45(58)36-52-17-19-53(37-47(60)61)21-23-55(39-49(64)65)24-22-54(20-18-52)38-48(62)63/h1-4,7-10H,5-6,11-12,15-39H2,(H,50,57)(H,51,58)(H,60,61)(H,62,63)(H,64,65) |

Clé InChI |

KJESTZWHHDGJAU-UHFFFAOYSA-N |

SMILES |

C1CN(CCN(CCN(CCN1CC(=O)NCCOCCOCCOCCOCCOCCNC(=O)CCCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42)CC(=O)O)CC(=O)O)CC(=O)O |

Apparence |

Solid powder |

Pureté |

>95% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

DOTA-PEG5-C6-DBCO |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-((1-(methylsulfonyl)piperidin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1192496.png)

![1-[(1R)-1-(1-ethylsulfonyl-4-piperidinyl)ethyl]-N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methyl-3-indolecarboxamide](/img/structure/B1192499.png)

![1-Chloro-2-[2-(2-azidoethoxy)ethoxy]ethane](/img/structure/B1192501.png)